Z-Pro-Arg-AMC Hydrochloride is a fluorogenic substrate widely utilized in biochemistry and molecular biology. Its primary function is to study protease activity, particularly for enzymes such as trypsin and cathepsin K. The compound emits fluorescence upon enzymatic cleavage, allowing for quantitative measurements of enzyme activity. This property makes it a valuable tool in various scientific applications, including diagnostic assays and enzyme kinetics studies.
Z-Pro-Arg-AMC Hydrochloride is classified as a synthetic peptide substrate. It is derived from the coupling of Z-Gly-Pro-Arg with 7-amino-4-methylcoumarin, which provides the fluorescent properties essential for its applications in protease assays. The compound is cataloged under the CAS number 70375-23-4 and is commercially available from various chemical suppliers.
The synthesis of Z-Pro-Arg-AMC Hydrochloride typically follows these steps:
Z-Pro-Arg-AMC Hydrochloride has a complex molecular structure characterized by its constituent amino acids and the fluorescent 7-amino-4-methylcoumarin moiety. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.
The structure can be represented as follows:
This combination allows for specific interactions with target proteases, facilitating fluorescence upon cleavage.
Z-Pro-Arg-AMC Hydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to serve as a substrate for proteases like trypsin and cathepsin K. Upon cleavage, the AMC moiety is released, resulting in fluorescence emission that can be quantitatively measured.
The major product formed from enzymatic cleavage is 7-amino-4-methylcoumarin, which exhibits strong fluorescence suitable for quantification using a fluorometer.
The mechanism of action of Z-Pro-Arg-AMC Hydrochloride involves its recognition and hydrolysis by specific proteases. The peptide bond between arginine and AMC is cleaved by the enzyme, releasing the fluorescent AMC moiety. This fluorescence serves as an indicator of protease activity.
The process can be summarized as follows:
Z-Pro-Arg-AMC Hydrochloride appears as a white to off-white powder. It is soluble in water and exhibits stability under appropriate storage conditions (typically below -15°C).
The compound has a molecular weight of approximately 303.8 g/mol when considering its hydrochloride form. It demonstrates specific reactivity towards proteases due to its designed peptide sequence, making it an effective substrate for enzyme assays .
Z-Pro-Arg-AMC Hydrochloride finds extensive applications in various scientific fields:
Z-Pro-Arg-AMC·HCl (CAS 70375-23-4) is a fluorogenic substrate extensively used to measure protease activity in biochemical research. Its structure comprises a benzyloxycarbonyl (Z) group, a Pro-Arg dipeptide sequence, and the fluorophore 7-amino-4-methylcoumarin (AMC). Proteases recognizing the Arg-AMC bond cleave this substrate, releasing free AMC, which emits intense fluorescence at 460 nm upon excitation at 380 nm. This property allows real-time quantification of enzymatic activity [4] [7].
The substrate’s primary application lies in characterizing cysteine cathepsins, particularly cathepsin B, which exhibits both endopeptidase and exopeptidase activities. Unlike simpler substrates (e.g., Z-Arg-Arg-AMC), Z-Pro-Arg-AMC HCl’s P2 proline residue imposes conformational constraints that enhance selectivity for cathepsin B’s endopeptidase function at neutral pH. This specificity is critical for studying cathepsin B’s pathological roles in cytosolic compartments (pH 7.2), such as in neuroinflammation or cancer progression [5] [10].
Table 1: Key Features of Z-Pro-Arg-AMC HCl in Protease Assays
Property | Value/Characteristic |
---|---|
Molecular Formula | C₂₉H₃₄N₆O₆·HCl |
Molecular Weight | 599.09 g/mol |
Fluorescence (λex/λem) | 380 nm / 460 nm |
Primary Protease Targets | Cathepsin B, Trypsin |
Specificity Determinant | P2 Proline Rigidity |
The catalytic efficiency of Z-Pro-Arg-AMC HCl hydrolysis varies significantly with pH and enzyme isoform. At pH 7.2, cathepsin B cleaves this substrate with a kcat/KM of 1.9 × 10⁴ M⁻¹s⁻¹, driven by its preference for P2 basic residues (Arg) under neutral conditions. In contrast, acidic pH (4.6) favors P2 acidic residues (Glu), reducing efficiency by >50-fold [5] [10].
Compared to related substrates:
Table 2: Kinetic Parameters of Fluorogenic Substrates for Cathepsin B
Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Optimal pH |
---|---|---|---|---|
Z-Pro-Arg-AMC HCl | 9.0 ± 0.8 | 0.17 ± 0.02 | 1.9 × 10⁴ | 7.2 |
Z-Arg-Arg-AMC | 18.2 ± 1.5 | 0.21 ± 0.03 | 1.2 × 10⁴ | 5.5 |
Z-Gly-Gly-Arg-AMC HCl | 22.5 ± 2.1 | 0.09 ± 0.01 | 4.0 × 10³ | 7.5 |
Recent proteomic studies leveraging machine learning platforms like SAPS-ESI (Statistical Approach to Peptidyl Substrate-Enzyme Specific Interactions) have decoded the elusive specificity of cysteine cathepsins. Analysis of >29,000 cleavage sites from cathepsins K, V, B, L, S, and F revealed that substrate binding heterogeneity drives catalytic diversity [3]. Key findings include:
The rigidity of Z-Pro-Arg-AMC HCl’s P2 proline directly influences cathepsin B’s catalytic efficiency. Proteomic studies show that >94% of cathepsin cleavage sites occur in solvent-accessible loops lacking secondary structure. Proline’s cyclic structure limits conformational freedom, optimally positioning the scissile Arg-AMC bond in the active site [3] [9].
Two mechanisms underpin this enhancement:
This explains why Z-Pro-Arg-AMC HCl outperforms analogs like Z-Gly-Pro-Arg-AMC in in vivo pancreatitis models, where its low background fluorescence enables precise tracking of trypsin activation [9].
Table 3: Impact of P2 Residues on Cathepsin B Catalytic Efficiency
P2 Residue | Relative kcat/KM (%) | Structural Effect |
---|---|---|
Proline | 100 (Reference) | Rigid ring minimizes entropy loss |
Arginine | 63 ± 8 | Electrostatic repulsion at pH 7.2 |
Glycine | 21 ± 4 | Excessive flexibility slows positioning |
Glutamate | 5 ± 1 | Favored only at acidic pH (4.6) |
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